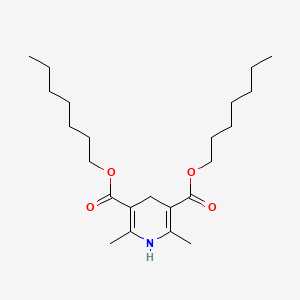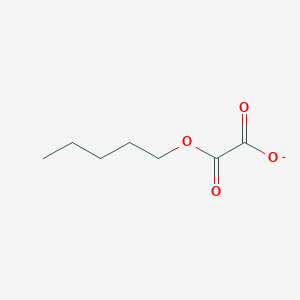
N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with hydroxy, methyl, nitro, and carboxamide groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide typically involves the nitration of 2-methylpyridine followed by subsequent functional group transformations. One common method includes the following steps:
Nitration: 2-methylpyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methyl-5-nitropyridine.
Hydroxylation: The nitro compound is then hydroxylated using hydrogen peroxide in the presence of a catalyst to introduce the hydroxy group at the desired position.
Carboxamidation: Finally, the hydroxy compound is reacted with an appropriate amide source, such as ammonium carbonate, to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium hydride or sodium methoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 2-methyl-5-nitropyridine-3-carboxaldehyde.
Reduction: Formation of N-Hydroxy-2-methyl-5-aminopyridine-3-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteasomes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound’s hydroxy and nitro groups play crucial roles in its reactivity and binding affinity. For instance, the hydroxy group can form hydrogen bonds with target proteins, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The carboxamide group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methyl-3-nitropyridine
- 2-Hydroxy-3-methyl-5-nitropyridine
- 2-Chloro-5-methyl-3-nitropyridine
Uniqueness
N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide stands out due to the presence of the carboxamide group, which is not commonly found in similar compounds. This functional group enhances the compound’s versatility in chemical reactions and its potential applications in various fields. Additionally, the combination of hydroxy, methyl, and nitro groups in the pyridine ring provides a unique set of chemical properties that can be exploited for specific research purposes.
Properties
CAS No. |
59290-23-2 |
|---|---|
Molecular Formula |
C7H7N3O4 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
N-hydroxy-2-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C7H7N3O4/c1-4-6(7(11)9-12)2-5(3-8-4)10(13)14/h2-3,12H,1H3,(H,9,11) |
InChI Key |
ZNWMHUQWNQWJKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide](/img/structure/B14612758.png)

![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)


![1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14612790.png)


![Benzoic acid, 4-[(carboxymethyl)amino]-, 1-ethyl ester](/img/structure/B14612821.png)


![1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole](/img/structure/B14612851.png)

